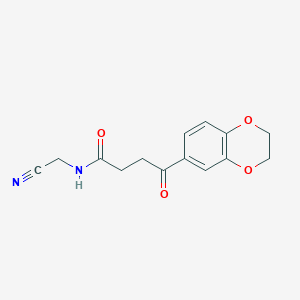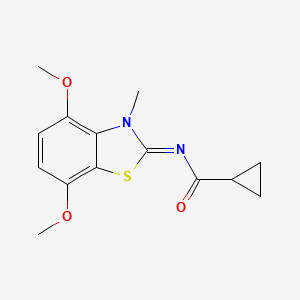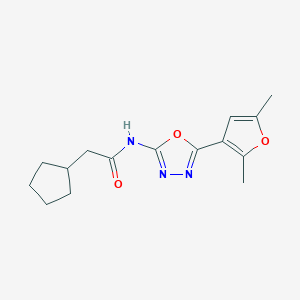
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CP-oxadiazole, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its anti-inflammatory and analgesic properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee possesses several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to exhibit significant anticancer and antifungal activity, making it a potential candidate for the development of new cancer drugs and fungicides.
However, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee also possesses some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. In addition, its toxicity profile and pharmacokinetics have not been fully characterized, making it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
Despite its limitations, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee holds significant promise for future research. Some possible future directions include:
1. Further studies to elucidate its mechanism of action and optimize its therapeutic potential.
2. Studies to determine its toxicity profile and pharmacokinetics in humans.
3. Development of new formulations and delivery methods to enhance its therapeutic efficacy.
4. Studies to explore its potential applications in other fields, such as agriculture and environmental science.
5. Development of new derivatives and analogs with improved pharmacological properties.
In conclusion, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee is a novel compound with significant potential for various scientific research applications. Its synthesis method is simple and efficient, and it possesses significant anticancer and antifungal activity. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-cyclopentylacetyl chloride with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been extensively studied for its potential applications in various fields. In the field of medicine, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition to its medicinal properties, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has also been studied for its potential applications in the field of agriculture. It has been found to possess significant antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9-7-12(10(2)20-9)14-17-18-15(21-14)16-13(19)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUVKBDOMBLBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

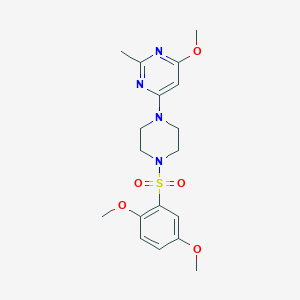
![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2427587.png)
![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)
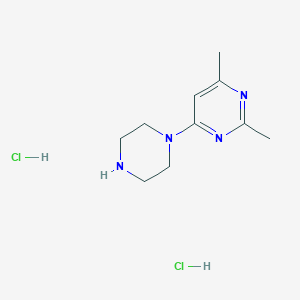


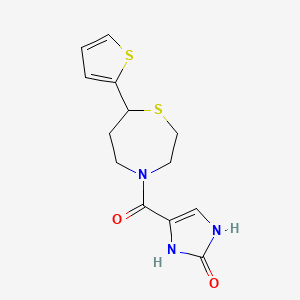

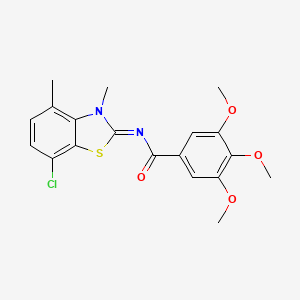
![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427600.png)
